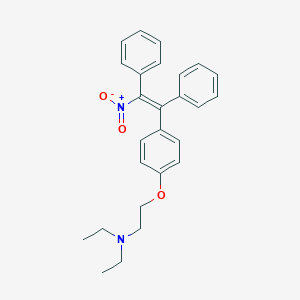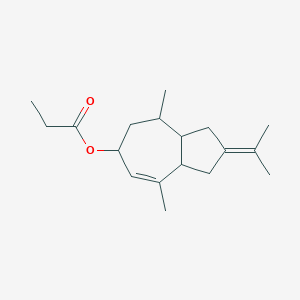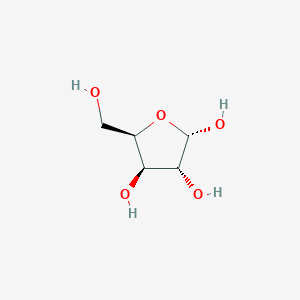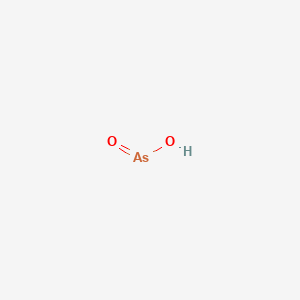
Arsenenous acid
Übersicht
Beschreibung
Arsenenous acid, also known as arsenous acid, is an inorganic compound with the chemical formula H₃AsO₃. It is known to occur in aqueous solutions but has not been isolated as a pure material. This compound is highly toxic and is primarily known for its presence in arsenic trioxide solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arsenenous acid is typically prepared through the slow hydrolysis of arsenic trioxide in water. The reaction is as follows:
As2O3+3H2O→2H3AsO3
Industrial Production Methods: In industrial settings, arsenic trioxide is often a by-product of the smelting of metal sulfide ores. The arsenic trioxide is then dissolved in water to produce arsenious acid .
Types of Reactions:
Oxidation: this compound can be oxidized to arsenic acid (H₃AsO₄).
Reduction: It can be reduced to elemental arsenic or arsine (AsH₃).
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or nitric acid.
Reducing Agents: Zinc and hydrochloric acid.
Substitution Reagents: Hydrochloric acid, hydrobromic acid, and hydroiodic acid.
Major Products Formed:
Oxidation: Arsenic acid (H₃AsO₄).
Reduction: Elemental arsenic (As) or arsine (AsH₃).
Substitution: Arsenic trichloride (AsCl₃), arsenic tribromide (AsBr₃), and arsenic triiodide (AsI₃).
Wissenschaftliche Forschungsanwendungen
Arsenenous acid has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Historically used in the treatment of certain diseases, though its use has declined due to its toxicity.
Industry: Utilized in the production of pesticides, herbicides, and wood preservatives.
Wirkmechanismus
Arsenenous acid exerts its effects primarily through its interaction with cellular proteins and enzymes. It inhibits the activity of enzymes involved in cellular respiration and DNA repair, leading to cell death. The compound targets various molecular pathways, including the inhibition of the NF-kappa-B pathway, which plays a role in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
Arsenic Acid (H₃AsO₄): Similar in structure but contains an additional oxygen atom.
Phosphorous Acid (H₃PO₃): Similar in structure but contains phosphorus instead of arsenic.
Arsenic Trioxide (As₂O₃): The precursor to arsenious acid, used in similar applications
Uniqueness: Arsenenous acid is unique due to its specific oxidation state and its ability to form various arsenite ions in solution. Its high toxicity and reactivity with a wide range of reagents make it a compound of significant interest in both scientific research and industrial applications .
Eigenschaften
IUPAC Name |
arsenous acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsHO2/c2-1-3/h(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTRYVMKFMUJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsHO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160267, DTXSID10420098 | |
| Record name | Arsenenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | arsinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.928 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13768-07-5, 25666-20-0 | |
| Record name | Arsenenous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013768075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | arsinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


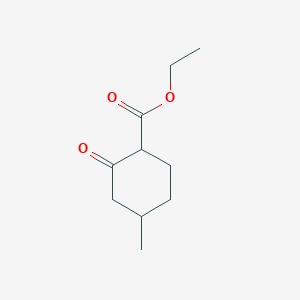
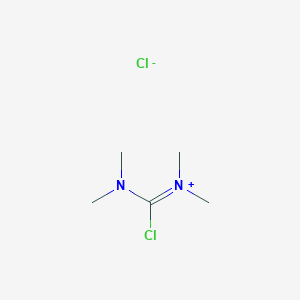
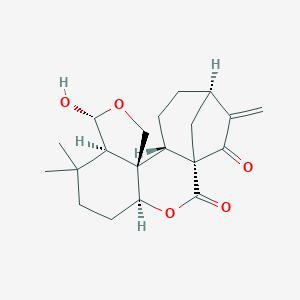


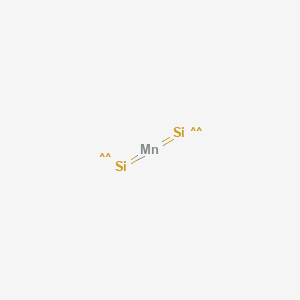

![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
